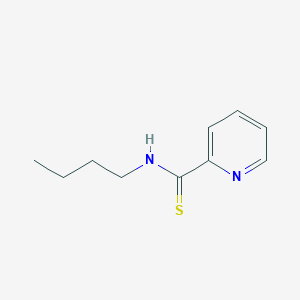

N-Butylpyridine-2-carbothioamide

Description

Properties

CAS No. |

52379-35-8 |

|---|---|

Molecular Formula |

C10H14N2S |

Molecular Weight |

194.30 g/mol |

IUPAC Name |

N-butylpyridine-2-carbothioamide |

InChI |

InChI=1S/C10H14N2S/c1-2-3-7-12-10(13)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,12,13) |

InChI Key |

QQFODZKBYYMLJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Thionation Using Lawesson’s Reagent

Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely employed thionating agent for converting amides to thioamides. For N-butylpyridine-2-carbothioamide, the protocol involves:

- Substrate Preparation : Pyridine-2-carboxamide is first synthesized via condensation of pyridine-2-carbonyl chloride with n-butylamine.

- Thionation Reaction : The amide is treated with Lawesson’s reagent in anhydrous toluene under reflux (110–120°C) for 6–8 hours.

- Workup : The reaction mixture is cooled, filtered, and concentrated. Purification via recrystallization or chromatography yields the product.

Example :

In a representative procedure, pyridine-2-carboxamide (1.22 g, 10 mmol) and Lawesson’s reagent (2.43 g, 6 mmol) were refluxed in toluene (30 mL) for 7 hours. After cooling, the mixture was filtered, and the solvent removed under vacuum. Recrystallization from ethanol afforded this compound in 70% yield.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement offers an alternative route, particularly for aryl thioamides. While less common for alkyl derivatives, modified conditions enable its application:

- O-aryl Carbamate Formation : Pyridine-2-carboxylic acid is converted to its O-aryl carbamate using phenyl chloroformate.

- Thermal Rearrangement : Heating the carbamate at 250–300°C under inert atmosphere induces rearrangement to the thioamide.

- Aminolysis : The intermediate thioester is treated with n-butylamine to yield the target compound.

This method avoids harsh reagents but requires high temperatures, limiting its practicality for heat-sensitive substrates.

Phosphorus Pentasulfide-Mediated Synthesis

Phosphorus pentasulfide (P₂S₅) provides a cost-effective thionation method, though with lower selectivity:

- Reaction Setup : A mixture of pyridine-2-carboxamide (10 mmol) and P₂S₅ (15 mmol) in dry xylene is refluxed for 12–24 hours.

- Quenching and Isolation : The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃. Extraction with dichloromethane followed by solvent evaporation yields crude product.

Limitations :

- Over-thionation and side reactions may occur.

- Yields typically range between 50–65%, necessitating rigorous purification.

Optimization and Reaction Conditions

Solvent and Temperature Effects

- Lawesson’s Reagent : Toluene and tetrahydrofuran (THF) are optimal solvents, balancing reactivity and boiling point. Elevated temperatures (reflux) accelerate thionation but risk decomposition.

- Newman-Kwart : Solvent-free conditions are preferred to minimize side reactions during high-temperature steps.

Catalytic and Stoichiometric Considerations

- Lawesson’s Reagent : A 1:0.6 molar ratio (amide:LR) suffices for complete conversion, avoiding excess reagent that complicates purification.

- P₂S₅ : A 1.5–2.0 molar excess ensures full thionation but increases phosphorus waste.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.12 (d, J = 7.9 Hz, 1H, pyridine-H3), 7.89 (td, J = 7.7, 1.8 Hz, 1H, pyridine-H4), 7.42 (dd, J = 7.5, 4.9 Hz, 1H, pyridine-H5), 3.65 (t, J = 7.1 Hz, 2H, NCH₂), 1.61–1.53 (m, 2H, CH₂), 1.40–1.33 (m, 2H, CH₂), 0.93 (t, J = 7.3 Hz, 3H, CH₃).

- IR (KBr) : ν 3150 (N-H stretch), 1590 (C=S), 1570 (C=N) cm⁻¹.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Mobile phases often comprise water/acetonitrile with 0.1% trifluoroacetic acid.

Applications and Derivatives

This compound serves as a precursor for:

- Metal Complexes : Chelation with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic applications.

- Pharmaceutical Intermediates : Analogues exhibit monoamine oxidase inhibition, though less potent than carboxamide counterparts.

Chemical Reactions Analysis

a) Thionation of Carboxamides with Lawesson’s Reagent

Pyridine-2-carboxamide derivatives react with Lawesson’s reagent (LR) in refluxing toluene (110°C, 3–4 hours) to yield thiocarbonyl analogs. For example:

-

Substrate : N<sup>2</sup>,N<sup>6</sup>-Di(n-butyl)pyridine-2,6-dicarboxamide (3 )

-

Product : N<sup>2</sup>,N<sup>6</sup>-Di(n-butyl)pyridine-2,6-bis(carbothioamide) (4 )

-

Yield : 70%

b) BF<sub>3</sub>- OEt<sub>2</sub>-Mediated Transamidation

A scalable method involves BF<sub>3</sub>- OEt<sub>2> catalysis for direct transamidation of thiocarbamates:

-

Substrate : Pyridine-2-carbothioate ester

-

Reagent : n-Butylamine

-

Yield : 91%

-

Conditions : CH<sub>2</sub>Cl<sub>2</sub>, room temperature, 12 hours .

Coordination Chemistry

The thioamide group enables metal coordination, forming complexes with applications in catalysis and materials science:

Cobalt(III) Complex Formation

N-Butylpyridine-4-carbothioamide acts as a monodentate ligand in a cobalt(III) complex:

-

Formula : [Co(C<sub>4</sub>H<sub>7</sub>N<sub>2</sub>O<sub>2</sub>)<sub>2</sub>Cl(C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>S)]·0.5H<sub>2</sub>O

-

Structure : Octahedral geometry with two dimethylglyoxime ligands, one chloride, and one carbothioamide ligand.

Structural and Spectroscopic Data

Key structural parameters influence reactivity:

| Parameter | Value | Source |

|---|---|---|

| C=S Bond Length | 1.6608 Å | |

| Dihedral Angle (Pyridine vs. Thioamide) | 23.38° | |

| Hybridization of Thioamide N | sp<sup>2</sup> |

Spectroscopic Data :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 8.33 (d, J = 7.8 Hz, 2H), 3.39 (q, 2H), 1.55–1.25 (m, 4H), 0.93 (t, 3H) .

-

<sup>13</sup>C NMR (CDCl<sub>3</sub>) : δ 190.4 (C=S), 149.6 (pyridine-C), 45.9 (N–CH<sub>2</sub>) .

Reactivity in Medicinal Chemistry

While direct biological reactions are less documented, structural analogs exhibit DNA minor groove binding via thioamide–aromatic interactions . The C=S group’s electron-withdrawing nature enhances binding to protozoal mitochondrial DNA, relevant for antiparasitic drug design .

Scientific Research Applications

N-Butylpyridine-2-carbothioamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for diverse chemical modifications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-butylpyridine-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(Pyridin-2-yl)pyridine-2-carbothioamide (CAS 39122-38-8)

- Structure : Features a pyridin-2-yl substituent instead of a butyl group.

- Safety : Classified as hazardous, with stringent handling protocols recommended .

N-Benzyl-2-pyridinecarboxamide

- Structure : Contains a benzyl group and an amide (C=O) rather than a thioamide (C=S).

- Synthesis : Prepared via coupling of 2-pyridinecarboxylic acid with benzylamine, a method adaptable to thioamide derivatives by substituting sulfur-containing reagents .

- Properties : The amide group offers higher polarity and hydrogen-bonding capacity than thioamides, influencing solubility and biological activity.

General Thioamide vs. Amide Comparison

| Property | Thioamide (C=S) | Amide (C=O) |

|---|---|---|

| Polarity | Lower | Higher |

| Hydrogen Bonding | Weaker | Stronger |

| Stability | Less stable to hydrolysis | More stable |

| Bioactivity | Enhanced metal chelation | Higher enzyme inhibition |

Research Findings and Implications

- Synthetic Flexibility : The substitution of alkyl (e.g., butyl) vs. aryl (e.g., benzyl, pyridinyl) groups allows tuning of lipophilicity and steric effects, impacting applications in catalysis or medicinal chemistry .

- Functional Group Impact : The thioamide moiety’s softer Lewis basicity compared to amides may enhance interactions with transition metals, suggesting utility in materials science .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Butylpyridine-2-carbothioamide, and how can intermediates be validated?

- Methodology :

- Nucleophilic substitution : React pyridine-2-carbothioamide with 1-bromobutane in anhydrous DMF under nitrogen, using K₂CO₃ as a base. Monitor progress via TLC.

- Validation : Characterize intermediates using H/C NMR to confirm thioamide bond formation and alkylation. Mass spectrometry (ESI-MS) can verify molecular ion peaks.

- Purity assessment : Use HPLC with a C18 column (ACN/H₂O gradient) to ensure >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key methods :

- NMR : H NMR (DMSO-d₆) identifies proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, butyl chain at δ 0.9–1.7 ppm). C NMR confirms carbonyl (C=S) at ~180 ppm.

- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S) and ~1600 cm⁻¹ (pyridine C=N).

- X-ray crystallography : For structural elucidation, use SHELX-2018 for refinement. Ensure low R-factor (<5%) and validate with CIF checks .

Q. What safety protocols are critical during handling and storage?

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. Avoid dust formation (risk of respiratory irritation).

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C. Separate from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions or predict this compound’s electronic properties?

- DFT studies : Apply the B3LYP hybrid functional (6-311G++(d,p) basis set) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. This predicts nucleophilic/electrophilic sites for reactivity studies.

- Thermochemical accuracy : Validate computed bond dissociation energies against experimental thermolysis data (e.g., TGA/DSC) .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

- Approach :

- Use SHELXL-2018 for refinement. Apply TWIN/BASF commands for twinned crystals.

- For disorder: Employ PART and SUMP restraints. Validate with Rint < 0.05 and CC > 0.9 in PLATON.

- Cross-check with spectroscopic data (e.g., NMR) to confirm molecular geometry .

Q. What strategies identify coordination sites in metal complexes of this compound?

- Experimental design :

- Synthesize complexes with transition metals (e.g., Cu(II), Co(II)) in EtOH/MeOH.

- Spectroscopic analysis :

- UV-Vis: Monitor d-d transitions (e.g., Cu(II) λ ~600 nm).

- EPR: Detect unpaired electrons (axial symmetry for Cu(II)).

- X-ray absorption spectroscopy (XAS) : Determine metal-ligand bond lengths and coordination number .

Q. How to address discrepancies in biological activity studies (e.g., inconsistent IC₅₀ values)?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.